molecular formula C6H7NO2 B12594664 1-Cyanoprop-1-en-2-yl acetate CAS No. 646516-85-0

1-Cyanoprop-1-en-2-yl acetate

Cat. No.: B12594664
CAS No.: 646516-85-0
M. Wt: 125.13 g/mol
InChI Key: GYVPBWMRQQBQJS-UHFFFAOYSA-N
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Description

1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:

Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .

Comparison with Similar Compounds

    1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.

    2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.

Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

646516-85-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-cyanoprop-1-en-2-yl acetate

InChI

InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3

InChI Key

GYVPBWMRQQBQJS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)OC(=O)C

Origin of Product

United States

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